molecular formula C17H21NO3S B2696198 2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097908-78-4

2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Cat. No.: B2696198
CAS No.: 2097908-78-4
M. Wt: 319.42
InChI Key: GYUABTRXRRIVRE-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is an organic compound that features a benzyloxy group, a thiophene ring, and a hydroxypropylacetamide moiety

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to have antimicrobial activity . They may target key functional proteins in bacterial cell division .

    Mode of Action

    The compound might interact with its targets, leading to the inhibition of the bacterial cell division .

    Biochemical Pathways

    The compound might affect the normal functioning of the bacterial cell division process, leading to the death of the bacteria .

    Result of Action

    The compound’s action might result in the death of the bacteria, thereby exerting its antimicrobial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.

    Formation of the hydroxypropylacetamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxy compound.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of materials with specific electronic properties due to the presence of the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}acetamide: Similar structure but with the thiophene ring at a different position.

    2-(benzyloxy)-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. The combination of the benzyloxy group, hydroxypropylacetamide moiety, and thiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(20,9-15-7-8-22-12-15)13-18-16(19)11-21-10-14-5-3-2-4-6-14/h2-8,12,20H,9-11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUABTRXRRIVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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